Hydridosilicate(1-)
Description
Structure
2D Structure
Properties
Molecular Formula |
HSi- |
|---|---|
Molecular Weight |
29.093 g/mol |
IUPAC Name |
silicon(1-) monohydride |
InChI |
InChI=1S/HSi/h1H/q-1 |
InChI Key |
YENZRLHDDWKZRA-UHFFFAOYSA-N |
SMILES |
[SiH-] |
Canonical SMILES |
[SiH-] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Hydridosilicate 1 Electronic and Geometric Structure
Quantum Chemical Elucidation of Hydridosilicate(1-) Electronic Structure
Quantum chemical calculations are fundamental to describing the distribution of electrons and the resulting molecular geometry and stability of the SiH₃⁻ anion.
Density Functional Theory (DFT) has become a principal method for investigating the properties of silyl (B83357) anions due to its balance of computational cost and accuracy. DFT calculations have been instrumental in determining the fundamental structural parameters and vibrational properties of the hydridosilicate(1-) ion.
Studies combining DFT calculations with experimental methods like neutron total scattering, infrared, and Raman spectroscopy on alkali metal silyl hydrides (e.g., KSiH₃ and RbSiH₃) have provided a detailed picture of the anion's geometry. researchgate.net In these solid-state environments, the SiH₃⁻ ion adopts a pyramidal structure with C₃ᵥ symmetry. researchgate.net The bonding within the SiH₃⁻ complex involves covalent hybridization between the silicon 3s and 3p orbitals and the hydrogen 1s orbitals, with some ionic character due to partial charge transfer from silicon to hydrogen. researchgate.net
Key geometric and vibrational data for the SiH₃⁻ anion as determined by these combined experimental and computational studies are summarized below. researchgate.net
| Property | Value | Source |
| Si-H Bond Length | 1.52 Å | researchgate.net |
| H-Si-H Bond Angle | 92.2° | researchgate.net |
| ν₁ (A₁) Symmetric Stretch | 1903-1909 cm⁻¹ | researchgate.net |
| ν₃ (E) Asymmetric Stretch | 1872-1883 cm⁻¹ | researchgate.net |
| ν₄ (E) Asymmetric Bend | 986-988 cm⁻¹ | researchgate.net |
| ν₂ (A₁) Symmetric Bend | 894-897 cm⁻¹ | researchgate.net |
DFT calculations also confirm the high nucleophilicity of the silyl anion. researchgate.net Model calculations on the generation of silyl anions from silylboranes indicate that the release of the anion is a kinetically feasible process, which can then participate in reactions such as the nucleophilic aromatic substitution of fluoroarenes. researchgate.netnih.gov
While DFT is widely used, ab initio and post-Hartree-Fock methods, which systematically improve upon the Hartree-Fock approximation by including electron correlation, provide important benchmarks for anion properties. wikipedia.orgepfl.chststephens.net.in These methods have been applied to study properties like inversion barriers and electron affinities for SiH₃⁻.
The pyramidal SiH₃⁻ anion can undergo inversion through a planar transition state. Ab initio Self-Consistent Field (SCF) calculations have determined the inversion barrier to be approximately 26.0 kcal/mol (around 9090 cm⁻¹). aip.org This high barrier indicates significant configurational stability for the anion at ordinary temperatures, a finding supported by experimental NMR studies on substituted silyl anions. rsc.orgrsc.org Theoretical studies using Hartree-Fock (HF) level calculations (e.g., at the HF/6-31++G* level) show that SiH₃⁻ inverts via a vertex mechanism, where the lone pair passes through the center of the molecule. cdnsciencepub.com
Post-Hartree-Fock methods are crucial for accurately calculating properties related to electron attachment or detachment. The vertical electron affinity of the SiH₃ radical, which corresponds to the energy released when an electron is added to form the SiH₃⁻ anion, has been calculated using Koopmans' theorem from the anion wave function to be 1.65 eV. aip.org
| Calculated Property | Method | Value | Source |
| Inversion Barrier | Ab initio SCF | 26.0 kcal/mol | aip.org |
| Inversion Mechanism | HF/6-31++G* | Vertex Inversion | cdnsciencepub.com |
| Vertical Electron Affinity | Ab initio SCF | 1.65 eV | aip.org |
Molecular Dynamics Simulations of Hydridosilicate(1-) Interactions
While quantum chemical calculations typically focus on isolated or small clusters of molecules, molecular dynamics (MD) simulations can model the behavior of ions within larger systems, such as in solution or in a crystal lattice, over time.
The interaction between the hydridosilicate(1-) anion and its counter-ion is critical to its structure and reactivity in solution. DFT calculations on ion pairs, such as KSiH₃, have provided significant insight into these phenomena. These studies have shown that the coordination of the K⁺ cation to the SiH₃⁻ anion is energetically flexible, with two primary coordination modes being accessible: a classical tet mode where the cation interacts with the "face" of the SiH₃ pyramid, and a non-classical inv mode where the cation interacts with the silicon vertex. figshare.comnih.gov
A topological analysis of the calculated electron densities for KSiH₃ reveals that the nature of the ion pairing is dependent on the coordination mode. figshare.comnih.gov
In the inv conformer , the K···Si and K···H interactions are primarily electrostatic. nih.gov
In the tet conformer , the K···Si interaction possesses a significant degree of covalent character. nih.gov
The specific orientation of the anion is sensitive to small changes in the cation's coordination sphere. For example, in the complex [K(18-crown-6)SiH₃], the inclusion of the crown ether ligand reduces the polarizing power of the K⁺ cation. figshare.comnih.gov Further coordination by a strongly bound tetrahydrofuran (B95107) (THF) ligand favors the tet conformer, whereas a weakly interacting triphenylsilane (B1312308) molecule results in the inv orientation. figshare.comnih.gov These findings highlight the complex interplay between the anion, cation, and surrounding solvent or ligand molecules that defines ion-pairing in solution.
In the solid state, the arrangement and motion of ions within the crystal lattice determine the material's properties. Combined neutron scattering experiments and DFT calculations have characterized the crystal structures of alkali silyl hydrides like KSiH₃ and RbSiH₃. researchgate.net
At room temperature, these salts adopt a disordered α-modification, which corresponds to a NaCl-type arrangement of the alkali metal cations (K⁺ or Rb⁺) and the pyramidal SiH₃⁻ anions. researchgate.net In this phase, the SiH₃⁻ moieties are randomly oriented and behave like freely rotating groups. researchgate.net
Computational Prediction of Hydridosilicate(1-) Reactivity and Reaction Pathways
Computational methods are invaluable for predicting the reactivity of the hydridosilicate(1-) anion and mapping out potential reaction pathways. DFT calculations have been used to model its role in nucleophilic substitution reactions. researchgate.netnih.gov
Energy Profiles and Transition State Analysis for Hydride Transfer
Hydride transfer from silicon-based compounds is a fundamental reaction in organic and inorganic chemistry. The process involves the transfer of a hydride ion (H⁻) from a hydrosilane donor to an electrophilic acceptor. Computational studies, particularly those employing density functional theory (DFT), are crucial for elucidating the mechanisms and energetics of these reactions. The energy profile of a hydride transfer reaction maps the potential energy of the system as it progresses from reactants to products, passing through a high-energy transition state.
Generally, the hydride transfer from hydrosilanes to electrophiles like carbenium ions follows a second-order rate law. uni-muenchen.de The reaction proceeds through a polar mechanism where the formation of a transient silicenium ion is the rate-determining step. uni-muenchen.de Kinetic isotope effect studies support this mechanism over a single-electron transfer (SET) pathway. uni-muenchen.de
The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, is a key parameter derived from the energy profile. While specific energy profiles for hydridosilicate(1-) are not extensively detailed in the literature, data from related silicon hydride systems provide insight into the typical energetic demands of this process. For instance, theoretical calculations on H-abstraction from silane (B1218182) by a hydrogen radical show a barrier energy of 4.9 kcal/mol, which is significantly lower than the 13.4 kcal/mol required for the equivalent reaction with methane. nih.gov This highlights the greater hydridic character of the Si-H bond. In more complex systems, activation barriers for hydride dissociation from silicon surfaces can range from 0.15 to 0.55 eV (approximately 3.5 to 12.7 kcal/mol), mediated by factors such as fivefold coordinated silicon atoms.
Table 1: Activation Energies for Hydride Transfer and Dissociation in Various Silicon-Containing Systems
| System/Reaction | Activation Energy (kcal/mol) | Method |
| H-abstraction from Silane (by H radical) | 4.9 | Calculation |
| H-abstraction from Silane (by CH₃ radical) | 9.3 | Calculation |
| Hydride dissociation on a-Si:H surface (DB-mediated) | 3.5–4.6 (0.15–0.20 eV) | DFT Calculation |
| Hydride dissociation on a-Si:H surface (fivefold Si-mediated) | 8.1–12.7 (0.35–0.55 eV) | DFT Calculation |
This table is interactive. Click on the headers to sort the data.
Analysis of Silicon-Hydrogen Bond Polarity and Activation Energetics
The reactivity of the silicon-hydrogen bond is fundamentally governed by its polarity, which arises from the difference in electronegativity between silicon and hydrogen. Unlike the carbon-hydrogen bond, where carbon is more electronegative (C=2.55, H=2.20), the Si-H bond is polarized in the opposite direction, with hydrogen being the more electronegative atom (Si=1.90, H=2.20). This results in the silicon atom bearing a partial positive charge (δ+) and the hydrogen atom a partial negative charge (δ-).
This "hydridic" character makes the hydrogen atom in a silane a potent hydride donor. nsf.gov The Si-H bond is a polarized sigma bond that is more basic than H-H and Si-Si bonds, acting as an effective electron-donor group. encyclopedia.pub The bond length of a typical Si-H bond is between 146 and 149 pm, which is significantly longer than a C-H bond. encyclopedia.pub
The activation energetics of hydride transfer are directly influenced by this bond polarity. The increased δ- character on the hydrogen atom facilitates its abstraction by an electrophile, lowering the activation barrier for hydride transfer compared to analogous hydrocarbons. nih.gov The substituents attached to the silicon atom play a critical role in modulating this reactivity. Electron-donating groups attached to silicon increase the electron density on the silicon atom, which in turn enhances the hydridic nature of the Si-H bond and increases the rate of hydride transfer. uni-muenchen.densf.gov Conversely, electron-withdrawing groups decrease the reactivity. For example, in the series H₃SiR, H₂SiR₂, and HSiR₃, the hydride transfer reactivity increases dramatically with the number of alkyl (e.g., hexyl) groups. uni-muenchen.de
Table 2: Electronegativity and Polarity of the Si-H Bond
| Atom | Pauling Electronegativity | Bond | Polarity |
| Silicon (Si) | 1.90 | Si-H | Siδ+—Hδ- |
| Hydrogen (H) | 2.20 |
This table is interactive. Click on the headers to sort the data.
The interaction of the Si-H bond with Lewis acids, such as transition metal complexes or boranes, can further enhance the electrophilic character at the silicon center. nih.govrsc.org This polarization, often occurring through the formation of σ-SiH complexes, facilitates the heterolytic cleavage of the Si-H bond. nih.gov
Studies on Planar Tetracoordinate Silicon Geometries in Hydridosilicate Systems
Silicon, like carbon, typically adopts a tetrahedral geometry in its tetracoordinate compounds, consistent with van't Hoff-Le Bel theory and sp³ hybridization. However, the search for compounds containing a planar tetracoordinate silicon (ptSi) atom has been a significant challenge and interest in theoretical and experimental chemistry. acs.org While stable compounds featuring ptSi are rare, recent advancements have provided definitive evidence of their existence in specific anionic cluster systems. acs.orgnih.gov
A landmark study combining photoelectron spectroscopy and theoretical calculations identified the global minimum structure of the 16-valence electron cluster, Si₃Cu₃⁻, which features a ptSi atom. nih.govd-nb.inforesearchgate.net This discovery provided the first experimental validation of a ptSi configuration in a copper-silicon cluster. nih.gov
The stability of this unusual planar geometry in the Si₃Cu₃⁻ cluster is not accidental but results from a unique combination of electronic and structural factors. d-nb.info The cluster possesses a rhombic arrangement where triangular Si₃ and Cu₃ units are interconnected. nih.govrsc.org The key stabilizing interactions identified by computational analysis include:
A conventional two-center two-electron (2c–2e) σ-bond connecting the Si₃ and Cu₃ units. d-nb.info
A delocalized three-center two-electron (3c–2e) σ-bond within the copper triangle (Cu₃). d-nb.info
A π-bond within the silicon triangle (Si₃). d-nb.info
This combination of σ and π delocalization is crucial for stabilizing the otherwise high-energy planar arrangement. d-nb.info The discovery of the ptSi in the Si₃Cu₃⁻ anion and earlier in the SiAl₄⁻ cluster has spurred further theoretical design of molecules containing planar tetracoordinate silicon and other heavier Group 14 elements. nih.govnih.gov These findings suggest that under specific electronic conditions, particularly within anionic clusters featuring transition metals or electropositive main-group elements, the conventional rules of chemical bonding for silicon can be expanded. nih.govnih.gov
Table 3: Key Features of the Planar Tetracoordinate Silicon in the Si₃Cu₃⁻ Cluster
| Feature | Description | Reference |
| System | Si₃Cu₃⁻ Anionic Cluster | nih.gov |
| Valence Electrons | 16 | nih.gov |
| Geometry | Rhombic arrangement with a ptSi atom | d-nb.info |
| Stabilizing Factor 1 | 2c–2e Cu-Si σ-bond | d-nb.info |
| Stabilizing Factor 2 | Delocalized 3c–2e σ-bond in Cu₃ unit | d-nb.info |
| Stabilizing Factor 3 | π-bond within the Si₃ motif | d-nb.info |
This table is interactive. Click on the headers to sort the data.
Mechanistic Studies of Hydridosilicate 1 Reactivity
Hydridic Reactivity and Reductive Capabilities of Hydridosilicate(1-)
Hydridosilicate(1-), an anionic silicon hydride, is recognized for its potent hydridic reactivity and serves as a strong hydride donor. researchgate.net These characteristics underpin its utility as a reducing agent in various chemical transformations. The reactivity of these species is often centered around the transfer of a hydride ion (H⁻) to an electrophilic center.
Nucleophilic Hydride Transfer Mechanisms
The primary mode of action for hydridosilicate(1-) in reductions involves the nucleophilic transfer of a hydride ion. lumenlearning.com This process is analogous to the reactivity of other complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). libretexts.orglibretexts.org In these reactions, the hydridosilicate anion acts as the nucleophile, attacking an electron-deficient center, typically a carbonyl carbon or an iminium carbon. lumenlearning.comlibretexts.org
The mechanism generally proceeds through the following steps:
Nucleophilic Attack: The hydride ion from the hydridosilicate(1-) attacks the electrophilic carbon of the substrate (e.g., an aldehyde, ketone, or imine). This results in the formation of a tetrahedral intermediate, an alkoxide or an amide anion. lumenlearning.comlibretexts.org
Protonation: The resulting intermediate is then protonated, often by a protic solvent or during a subsequent workup step, to yield the final alcohol or amine product. libretexts.org
In some catalytic systems, the formation of a hydridosilicate anion is a key step. For instance, in certain hydrodefluorination reactions catalyzed by phosphines, a silane (B1218182) reacts with a fluoride (B91410) source to generate a hydridosilicate in situ. This hydridosilicate then transfers a hydride to a phosphonium (B103445) intermediate, which is a crucial step in the catalytic cycle. acs.orgresearchgate.netnih.govwhiterose.ac.uk
Electron Transfer Processes Mediated by Hydridosilicate(1-)
While direct hydride transfer is the predominant mechanism, there is evidence for electron transfer (ET) processes involving hydridosilicate(1-). In some cases, the reduction may proceed via a single-electron transfer (SET) from the hydridosilicate to the substrate, forming a radical ion pair. gdch.app This initial electron transfer can be followed by subsequent steps to afford the final reduced product.
The balance between nucleophilic hydride transfer and electron transfer can be influenced by the specific structure of the hydridosilicate and the nature of the substrate. For example, a calix researchgate.netpyrrole hydridosilicate, which is unusually stable and exhibits suppressed hydridic reactivity, has been shown to act as an electron donor, highlighting the potential for single electron transfer processes in the reduction chemistry of hydridosilicates. researchgate.net
The study of electron transfer processes is crucial for understanding the full scope of hydridosilicate(1-) reactivity. These processes are fundamental in many chemical and biological systems, including photosynthesis and respiration. passive-components.eu The rate of electron transfer can be influenced by factors such as the distance between the donor and acceptor and the presence of mediating structures like hydrogen bonds. passive-components.eu In the context of photochemical reactions, back electron transfer can be a competing process that reduces the efficiency of the desired forward reaction. gdch.app
Reactivity with Organic and Inorganic Substrates
Hydridosilicate(1-) anions demonstrate significant reactivity towards a variety of organic and inorganic molecules, primarily acting as reducing agents.
Reduction of Carbonyl Compounds and Imines
Hydridosilicates are effective reagents for the reduction of carbonyl compounds (aldehydes and ketones) and imines. oup.comacs.org The combination of trichlorosilane (B8805176) and dimethylformamide (DMF) generates hypervalent hydridosilicates in situ, which can efficiently reduce aldehydes to primary alcohols and imines to secondary amines under mild conditions. researchgate.netoup.com
The general reactions are as follows:
Aldehyde Reduction: R-CHO + [H-SiR'₃]⁻ → R-CH₂OH
Ketone Reduction: R₂C=O + [H-SiR'₃]⁻ → R₂CHOH
Imine Reduction: R₂C=NR' + [H-SiR'₃]⁻ → R₂CH-NHR' masterorganicchemistry.com
These reductions typically proceed via nucleophilic hydride transfer to the electrophilic carbon of the carbonyl or imine group. libretexts.org The chemoselectivity of these reductions can be noteworthy. For example, in the reduction of cinnamaldehyde, 1,2-addition of the hydride to the carbonyl group is the major pathway, yielding the corresponding allylic alcohol. oup.com
| Substrate | Product | Reagent System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Benzyl alcohol | Cl₃SiH-DMF | Mild | High | oup.com |
| Cinnamaldehyde | Cinnamyl alcohol | Cl₃SiH-DMF | Mild | 88% (1,2-addition) | oup.com |
| Generic Imine | Amine | Cl₃SiH-DMF | Mild | Good to High | researchgate.net |
Interactions with Transition Metal Complexes and Main Group Elements
The reactivity of hydridosilicate(1-) extends to inorganic substrates, including transition metal complexes and main group element compounds. The interaction of hydrosilanes, the precursors to hydridosilicates, with transition metals is a well-established area of study and is fundamental to understanding processes like hydrosilylation. acs.org
Hydridosilicate anions can act as hydride donors to transition metal centers, leading to the formation of metal hydride complexes. acs.org This reactivity is significant in catalytic cycles where the regeneration of a metal hydride is required.
Furthermore, hydridosilicates play a crucial role in reactions involving main group elements. In phosphine-catalyzed hydrodefluorination, a hydridosilicate anion is formed and subsequently transfers a hydride to a phosphonium intermediate. acs.orgresearchgate.netnih.govwhiterose.ac.ukchemrxiv.org This demonstrates a "metallomimetic" reactivity, where a main-group element system mimics the behavior of transition metal catalysts. researchgate.netnih.gov The chemistry of heavier main-group elements, in general, shows an increasing resemblance to that of transition-metal complexes, with potential applications in catalysis. nih.gov
The interaction between hydrosilanes and transition metals can lead to the formation of σ-complexes, where the Si-H bond coordinates to the metal center. d-nb.infocsic.es These complexes can be intermediates on the pathway to oxidative addition of the Si-H bond. d-nb.info
Kinetic and Thermodynamic Aspects of Hydridosilicate(1-) Reactions
The reactivity of hydridosilicate(1-) is governed by both kinetic and thermodynamic factors. Understanding these aspects is essential for predicting reaction outcomes and optimizing reaction conditions.
Kinetic Control vs. Thermodynamic Control: In many chemical reactions, the distribution of products can be determined by whether the reaction is under kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.comyoutube.com
Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy. libretexts.orgmasterorganicchemistry.com
Thermodynamic control favors the most stable product, which has the lowest Gibbs free energy. libretexts.orgmasterorganicchemistry.com
The rates of hydride transfer from hydrosilanes to carbocations have been studied systematically. These reactions generally follow second-order kinetics, and the rate constants can be correlated with the structure of both the hydrosilane and the carbocation. uni-muenchen.de For instance, the reactivity of aryldimethylsilanes shows a linear correlation with Hammett σ constants, indicating the influence of electronic effects on the reaction rate. uni-muenchen.de
The thermodynamic hydricity of a hydride donor is a measure of its hydride donating ability, defined as the free energy change for the heterolytic cleavage of a metal-hydride bond to release a free hydride ion (H⁻). nih.gov While direct thermodynamic data for many hydridosilicates may be sparse, their potent reducing capabilities suggest a high thermodynamic hydricity. researchgate.net
Reaction Rate Dependence on Substrate and Environment
The reactivity of the hydridosilicate(1-) anion, specifically its function as a hydride donor, is critically dependent on the nature of the substrates involved and the surrounding reaction environment. This dependence is clearly illustrated in phosphine-catalyzed hydrodefluorination (HDF) reactions, where hydridosilicate(1-) is formed in situ as a key reactive intermediate.
The rate and efficiency of these HDF reactions are strongly influenced by the choice of both the phosphine (B1218219) catalyst and the silane reagent, which acts as the terminal hydride source. nih.gov The interaction between the initial fluoroaromatic substrate, the phosphine, and the silane dictates the formation rate and subsequent reactivity of the hydridosilicate(1-). For instance, in the HDF of pentafluoropyridine (B1199360), systematic screening has shown that different combinations of phosphines and silanes lead to vastly different reaction outcomes, which are indicative of changes in the reaction rate. nih.govwhiterose.ac.uk
The environment, particularly the solvent, also plays a significant role. While detailed kinetic studies on solvent effects for this specific reaction are limited, general principles of chemical kinetics suggest that the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate. psu.edu The HDF reactions involving hydridosilicate(1-) are typically run in polar aprotic solvents like acetonitrile (B52724), which can solvate the ionic intermediates in the catalytic cycle. nih.gov
Table 1: Influence of Silane Structure on Hydrodefluorination (HDF) Yield
This table, adapted from studies by Bonfante et al., shows the yield of 2,3,5,6-tetrafluoropyridine (B1295328) from the reaction of pentafluoropyridine catalyzed by PnBu3 with various silanes in acetonitrile at 20°C. nih.gov The yield, measured after a fixed time, serves as an indicator of the relative reaction rate.
| Silane (Substrate Precursor) | Yield (%) after 20 min |
| Phenylsilane (PhSiH3) | 88 |
| Diphenylsilane (Ph2SiH2) | 93 |
| Triethylsilane (Et3SiH) | 5 |
Influence of Counterions and Solvent Polarity on Reaction Outcomes
The hydridosilicate(1-) anion is an ionic species and, as such, its reactivity is profoundly influenced by its associated counterion and the polarity of the solvent medium. nih.gov In the context of the phosphine-catalyzed HDF cycle, the hydridosilicate(1-) is formed as the counteranion to a phosphonium cation. nih.gov The nature of this cation-anion interaction, which is governed by the solvent, is critical for the key hydride transfer step.
Solvent Polarity: The polarity of the solvent determines the degree of association between the hydridosilicate(1-) anion and its phosphonium counterion. nih.gov
High Polarity Solvents: In solvents with high dielectric constants (polar solvents), ions are well-solvated, which promotes the dissociation of ion pairs into free, separated ions. nih.govnumberanalytics.com For hydridosilicate(1-), this would mean it exists as a more "naked" or weakly-associated anion, which is generally more reactive and available for hydride transfer.
Low Polarity Solvents: In less polar solvents, the electrostatic attraction between the anion and cation is stronger, leading to the formation of tight ion pairs (TIPs) or solvent-separated ion pairs (SSIPs). psu.edu This association can reduce the nucleophilicity and hydride-donating ability of the hydridosilicate(1-), as the hydride is less accessible, potentially slowing down the reaction or altering its pathway.
Counterion Effects: The structure and charge distribution of the counterion can modulate the reactivity of the hydridosilicate(1-). A large, sterically hindered counterion with a delocalized positive charge will form a weaker ion pair with the hydridosilicate(1-) anion compared to a small, hard cation. This weaker interaction, often favored in polar solvents, enhances the effective reactivity of the anion. In the HDF catalytic cycle, the counterion is a bulky phosphonium species, which helps to maintain a reactive, less-encumbered hydridosilicate(1-) anion. nih.gov
Intermolecular Associations and Aggregation Phenomena Affecting Reactivity
When ionic species aggregate, their chemical reactivity often decreases. The formation of aggregates can sequester the reactive hydridosilicate(1-) anions within a larger, less reactive cluster. In such a state, the hydride centers may be sterically shielded or electrostatically stabilized by multiple counterions, rendering them less available to react with the substrate. primescholars.com
The equilibrium between monomeric ion pairs and larger aggregates is highly sensitive to the reaction conditions:
Concentration: As the concentration of the ionic species increases, the likelihood of intermolecular encounters and subsequent aggregation rises.
Solvent: Less polar solvents are less effective at solvating ions, thereby promoting the formation of aggregates to minimize unfavorable interactions with the solvent. psu.edu
Counterion Structure: The size and shape of the counterion can influence the geometry and stability of the aggregates.
In the mechanistic pathway of phosphine-catalyzed HDF, the formation of a phosphonium ion is observed. nih.gov If the concentration of this intermediate and its hydridosilicate(1-) counterion becomes sufficiently high, or if the reaction is attempted in a non-polar solvent, aggregation could become a competing process. This would effectively lower the concentration of the catalytically active monomeric ion pairs and could lead to a decrease in the observed reaction rate or even reaction inhibition. While direct evidence for hydridosilicate(1-) aggregation in these specific catalytic systems is not detailed, the principles of ion behavior in solution suggest it is a potential factor influencing reactivity.
Advanced Spectroscopic and Crystallographic Characterization Methodologies for Hydridosilicate 1
Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydridosilicate(1-) Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the nuanced structural details of hydridosilicate(1-) compounds in both solution and the solid state. wikipedia.orgroutledge.com By analyzing the magnetic properties of atomic nuclei, researchers can deduce connectivity, symmetry, and dynamic processes within these molecules. hyphadiscovery.comslideshare.netnih.gov
With a natural abundance of 4.7% and a spin of I = ½, the 29Si nucleus is a valuable probe for understanding the local environment of silicon in hydridosilicate(1-) anions. frontiersin.org The chemical shift of the 29Si nucleus is highly sensitive to the nature and number of substituents attached to the silicon atom. frontiersin.orgunige.ch The majority of 29Si NMR shifts are observed in a range between +50 and -200 ppm relative to a tetramethylsilane (B1202638) (TMS) standard. pascal-man.com
For instance, in substituted silanes, the replacement of a methyl group with an oxygen-containing substituent generally leads to an upfield shift (more negative ppm value). pascal-man.com This sensitivity allows for the differentiation of various silicon environments within a sample. unige.chuni-muenchen.de For example, 29Si solid-state NMR can distinguish between silicon atoms involved in siloxane bridges (Q4), single silanol (B1196071) groups (Q3), and geminal silanol groups (Q2) on the surface of silica (B1680970). nih.gov
Spin-spin coupling between 29Si and other NMR-active nuclei, such as 1H, provides crucial information about direct bonding. The one-bond coupling constant (¹JSi-H) in silicon-hydride bonds is typically in the range of hundreds of Hertz. huji.ac.il This large coupling is a definitive indicator of a direct Si-H bond. Two-bond couplings (²JSi-H), for example in alkyl silanes, are much smaller, typically around 6.6 Hz. huji.ac.il These coupling constants are instrumental in confirming the presence of hydride ligands directly attached to the silicon center in hydridosilicate(1-) species.
| Chemical Shift Region (ppm) | Silicone Species |
|---|---|
| +10 to +4 | Polymer termination sites (SiO(CH3)3) M |
| -5 to -15 | Polymer termination sites (SiO(CH3)2OH) MOH |
| -10 to -20 | Motionally restricted silicone polymer, cross-linked and hydrogen-bonded (O-Si(CH3)2-O-) |
| -21 | Motionally unrestricted silicone (O-Si(CH3)2-O-)n D Units |
| -75 to -85 | Q¹ (Si(OSi)(OH)3) Silicate (B1173343) Center (M(OH)3) |
| -85 to -94 | Q² (Si(OSi)2(OH)2) Silicate Center (D(OH)2) |
| -94 to -104 | Q³ (Si(OSi)3(OH)) Silicate Center (T(OH)) |
| -104 to -120 | Q⁴ (Si(OSi)4) Silicate Center (Q) |
1H NMR spectroscopy is fundamental for characterizing the hydride ligands in hydridosilicate(1-) anions. wikipedia.orgyoutube.com Hydride protons typically resonate in a distinct upfield region of the 1H NMR spectrum, often at negative chemical shift values (e.g., near -8 ppm or -20 ppm in certain iridium complexes), making their signals easily identifiable. uvic.caresearchgate.net The precise chemical shift is influenced by the electronic environment and the nature of the metal center and other ligands. acdlabs.comnih.gov
The splitting pattern of the hydride resonance, governed by the n+1 rule, reveals the number of adjacent, magnetically active nuclei. chemistrysteps.com For example, coupling to phosphorus atoms in a ligand can lead to complex splitting patterns like a triplet of doublets. researchgate.net Analysis of these patterns provides direct evidence of the connectivity between the hydride and other parts of the molecule.
Furthermore, variable temperature (VT) 1H NMR studies are invaluable for investigating the dynamic behavior of hydride ligands. uvic.cacore.ac.uk Processes such as intramolecular exchange of hydride positions can be observed through changes in the lineshape of the NMR signals as a function of temperature. acdlabs.comcore.ac.uk For instance, the broadening and eventual coalescence of distinct hydride signals at higher temperatures can be used to calculate the activation energy for the exchange process, providing insight into the fluxionality of the hydridosilicate(1-) species. uvic.ca Hydrogen/deuterium (H/D) exchange experiments can also be employed to probe the accessibility and reactivity of the hydride ligands. acdlabs.com
For substituted hydridosilicate(1-) derivatives, multi-nuclear NMR techniques are essential for a comprehensive structural characterization. When fluorine-containing substituents are present, 19F NMR spectroscopy provides a sensitive probe into the local environment of the fluorine atoms. The chemical shifts and coupling constants (e.g., 19F-29Si, 19F-1H) offer detailed information about the structure and bonding of the fluorinated groups.
Similarly, 13C NMR spectroscopy is crucial for characterizing organic ligands or substituents attached to the hydridosilicate core. nih.gov The chemical shifts of the carbon atoms provide information about the type of carbon (e.g., alkyl, aryl) and its proximity to the silicon center. researchgate.net Combined with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate the signals of different nuclei (e.g., 1H-13C, 1H-29Si), a complete and unambiguous assignment of the molecular structure can be achieved. hyphadiscovery.com
Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing hydridosilicate(1-) species in the solid phase, where they often exist as crystalline or amorphous materials. wikipedia.orgroutledge.com Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions such as dipolar coupling and chemical shift anisotropy, which provide rich structural information but also lead to broader lines. wikipedia.org
Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions, resulting in sharper signals and higher resolution. wikipedia.orgnih.gov Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like 29Si by transferring magnetization from abundant nuclei like 1H. uni-muenchen.denih.gov 29Si CP/MAS NMR has been instrumental in identifying different silicon environments in complex materials, such as those with varying degrees of hydroxylation or condensation on silica surfaces. frontiersin.orgnih.govresearchgate.net These techniques are critical for understanding the structure of solid hydridosilicate materials, including their surface chemistry and the nature of interactions within the crystal lattice. frontiersin.orgmpg.de
Vibrational Spectroscopy (Infrared and Raman) for Si-H Mode Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying and characterizing the silicon-hydride (Si-H) bonds within hydridosilicate(1-) anions. ethz.chcolby.edu These methods probe the vibrational energy levels of molecules, with specific vibrational modes corresponding to the stretching and bending of particular bonds.
The Si-H bond exhibits characteristic vibrational frequencies that serve as a spectroscopic fingerprint.
Si-H Stretching Modes (νSi-H): These vibrations, which involve the change in the Si-H bond length, typically appear in the infrared spectrum in the region of 2000–2200 cm⁻¹. For example, SiH groups often show a characteristic peak around 2000 cm⁻¹, while SiH₂ groups are observed near 2090 cm⁻¹. researchgate.net In some hydridosilicate compounds like BaSiH₆, the Si-H stretching modes are found in a broader range of 1400–1800 cm⁻¹, which is consistent with a hypervalent Si-H bonding situation. acs.orgacs.orgresearchgate.netnih.gov
Si-H Bending Modes (δSi-H): These vibrations, which involve changes in the H-Si-H bond angles, occur at lower frequencies than the stretching modes. For the SiH₆²⁻ octahedra in BaSiH₆, the bending modes are observed in the 800–1200 cm⁻¹ range. acs.orgacs.orgresearchgate.netnih.gov
The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. colby.edu In centrosymmetric molecules, some vibrational modes may be IR-active but Raman-inactive, and vice versa. By analyzing both types of spectra, a more complete picture of the vibrational modes of the hydridosilicate(1-) anion can be obtained. For example, in BaSiH₆, both IR and Raman spectra were used to identify the bending and stretching modes of the SiH₆²⁻ octahedra. acs.orgacs.org In some cases, near-field enhanced Raman spectroscopy has been used to detect Si-H stretching modes on surfaces with high sensitivity. arxiv.org
| Compound/Group | Vibrational Mode | Frequency Range (cm⁻¹) | Source |
|---|---|---|---|
| BaSiH₆ (SiH₆²⁻) | Stretching | 1400–1800 | acs.orgacs.orgresearchgate.net |
| BaSiH₆ (SiH₆²⁻) | Bending | 800–1200 | acs.orgacs.orgresearchgate.net |
| Na₃SiH₇ (SiH₆²⁻) | Stretching & Bending | > 500 | frontiersin.orgnih.gov |
| Amorphous Si (SiH) | Stretching | ~2000 | researchgate.net |
| Amorphous Si (SiH₂) | Stretching | ~2090 | researchgate.net |
Insights into Molecular Symmetry and Dynamics from Vibrational Spectra
Vibrational spectroscopy is a powerful tool for probing the molecular structure and dynamics of the hydridosilicate(1-) anion. The vibrational modes of the SiH₃⁻ ion, which possesses a trigonal-pyramidal geometry and C₃ᵥ symmetry, have been characterized through a combination of infrared (IR) and Raman spectroscopy, as well as inelastic neutron scattering. researchgate.net
In compounds such as potassium hydridosilicate (KSiH₃) and rubidium hydridosilicate (RbSiH₃), the internal vibrational modes of the SiH₃⁻ anion are observed in distinct spectral regions. The stretching modes (ν₁ and ν₃) appear between 1800 and 1900 cm⁻¹, while the bending modes (ν₂ and ν₄) are found in the 890–1000 cm⁻¹ range. researchgate.net At room temperature, these compounds exist in a dynamically disordered state (α-modifications) where the SiH₃⁻ moieties are randomly oriented. researchgate.net Below 200 K, they transition to ordered low-temperature (β) modifications, leading to slight distortions of the SiH₃⁻ anions from their ideal C₃ᵥ symmetry. researchgate.net
The vibrational frequencies are sensitive to the local environment of the anion. For instance, in the disordered α-phases of KSiH₃ and RbSiH₃, the observed stretching and bending frequencies are slightly different for each cation, reflecting the influence of the cation on the Si-H bonds. researchgate.net The presence of a lone pair on the silicon atom leads to a repulsive effect, resulting in lower Si-H stretching frequencies compared to neutral silanes. researchgate.net
Table 1: Vibrational Frequencies of the Hydridosilicate(1-) Anion in Different Environments
| Compound | Symmetry | ν₁ (A₁) (cm⁻¹) | ν₃ (E) (cm⁻¹) | ν₂ (A₁) (cm⁻¹) | ν₄ (E) (cm⁻¹) | Reference |
|---|---|---|---|---|---|---|
| α-KSiH₃ | C₃ᵥ | 1909 | 1883 | 897 | 988 | researchgate.net |
| α-RbSiH₃ | C₃ᵥ | 1903 | 1872 | 894 | 986 | researchgate.net |
This table presents the experimentally observed vibrational frequencies for the hydridosilicate(1-) anion in the disordered α-phases of KSiH₃ and RbSiH₃.
The dynamic nature of the SiH₃⁻ anions in the α-phases, where they behave almost as freely rotating moieties, is a key insight gained from vibrational studies. researchgate.net This rotational motion is quenched at lower temperatures in the β-phases, leading to a more ordered structure. researchgate.netresearchgate.net
X-ray Diffraction Techniques for Hydridosilicate(1-) Crystal Structures
X-ray diffraction (XRD) is indispensable for determining the precise three-dimensional arrangement of atoms in crystalline materials containing the hydridosilicate(1-) anion. Both single-crystal and powder XRD methods provide complementary information about the anion's geometry, packing, and behavior under different conditions.
Single-Crystal X-ray Diffraction for Anion Geometry and Packing Motifs
In alkali metal hydridosilicates like KSiH₃, RbSiH₃, and CsSiH₃, SC-XRD studies at room temperature reveal a sodium chloride (NaCl)-type crystal structure. researchgate.netacs.org In this arrangement, the alkali metal cations (A⁺) and the SiH₃⁻ anions occupy the lattice points in a face-centered cubic arrangement. acs.org Due to the dynamic disorder of the pyramidal SiH₃⁻ moieties, they are considered as pseudo-spherical ions in this high-temperature phase. researchgate.netacs.org
At lower temperatures, these compounds undergo a phase transition to an ordered structure. acs.org For example, in the low-temperature β-phase of KSiH₃, the SiH₃⁻ anions are encapsulated by seven K⁺ cations in a monocapped trigonal prismatic arrangement. acs.org This detailed structural information, including the coordination of the hydrogen atoms by the cations, is only accessible through SC-XRD. bath.ac.ukacs.org
Table 2: Crystallographic Data for Alkali Metal Hydridosilicates(1-)
| Compound | Crystal System (RT) | Space Group (RT) | Lattice Constant (a) (Å) (RT) | Anion Geometry | Reference |
|---|---|---|---|---|---|
| KSiH₃ | Cubic | Fm-3m | 7.23 | Trigonal Pyramidal (disordered) | researchgate.net |
| RbSiH₃ | Cubic | Fm-3m | 7.52 | Trigonal Pyramidal (disordered) | researchgate.net |
| CsSiH₃ | Cubic | Fm-3m | 7.86 | Trigonal Pyramidal (disordered) | researchgate.net |
This table summarizes the room temperature crystallographic data for several alkali metal hydridosilicate(1-) compounds as determined by X-ray diffraction.
The packing motifs revealed by SC-XRD are crucial for understanding the intermolecular interactions within the crystal, including the influence of the cation on the SiH₃⁻ anion. researchgate.netacs.org
Powder X-ray Diffraction for Phase Identification and High-Pressure Structures
Powder X-ray diffraction (PXRD) is a versatile and rapid technique for identifying crystalline phases and studying structural changes under non-ambient conditions. scirp.orgcreative-biostructure.comlibretexts.orgcarleton.edu It is particularly useful for characterizing materials that are not available as single crystals. creative-biostructure.comlibretexts.org
PXRD is instrumental in confirming the identity of newly synthesized hydridosilicate(1-) compounds by comparing the experimental diffraction pattern to databases of known materials. scirp.orgncl.ac.uk For instance, the formation of various hydridosilicate phases can be monitored and identified using this technique. diva-portal.orgacs.org
Furthermore, PXRD is a key tool for investigating the behavior of hydridosilicate(1-) compounds under high pressure. pnas.orgresearchgate.net By collecting diffraction patterns at various pressures, scientists can identify pressure-induced phase transitions and determine the crystal structures of the high-pressure phases. pnas.orgoup.comscispace.com For example, studies on disilane (B73854) (Si₂H₆), which can be considered as a source of SiH₃ units, have revealed several new high-pressure phases with unique crystal structures. pnas.org These high-pressure studies are essential for exploring the potential of silicon hydrides as high-temperature superconductors. pnas.orgoup.comscispace.com
Table 3: High-Pressure Phases of Silicon-Hydride-Containing Compounds
| Compound | Pressure Range (GPa) | Crystal System | Space Group | Key Findings | Reference |
|---|---|---|---|---|---|
| Si₂H₆ | > 135 | Triclinic | P-1 | Formation of a metallic structure. | pnas.org |
| Si₂H₆ | ~275 | Cubic | Pm-3m | Simple and completely different structure from lower pressure phases. | pnas.org |
| Si₂H₆ | > 135 | Monoclinic | C2/c | Another favored high-pressure structure. | pnas.org |
| Na₃SiH₇ | > 5 | Tetragonal | P4/mbm | Formation of a double salt containing SiH₆²⁻ and H⁻. | diva-portal.orgresearchgate.net |
| Na₃SiH₇ | On cooling | Orthorhombic | Pbam | Reversible phase transition from the tetragonal phase. | diva-portal.orgresearchgate.net |
This table highlights some of the high-pressure crystalline phases of compounds containing silicon-hydrogen bonds, as identified by powder X-ray diffraction.
The ability to perform in situ PXRD measurements during high-pressure and high-temperature reactions provides real-time information on phase formation and transformations. diva-portal.orgacs.orgresearchgate.netfrontiersin.org
Advanced Spectroscopic Probes and In Situ Monitoring Techniques
To gain a deeper understanding of the electronic structure and reactivity of the hydridosilicate(1-) anion, more advanced spectroscopic techniques and in situ monitoring methods are employed.
Photoelectron Spectroscopy (XPS, UPS) for Electronic State Analysis
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of materials by measuring the kinetic energy of photoemitted electrons. libretexts.orgkhanacademy.orgslideshare.net Depending on the energy of the incident radiation, one can distinguish between X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS). libretexts.orgazooptics.com
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses soft X-rays to ionize core-level electrons. libretexts.orgthermofisher.com This provides information about the elemental composition and the chemical state of the elements at the surface of a material. thermofisher.comnist.gov For hydridosilicate(1-) compounds, XPS can be used to determine the oxidation state of silicon and to detect any surface contamination. azooptics.comthermofisher.com
UPS, on the other hand, utilizes vacuum UV radiation to probe the valence electronic states. libretexts.orgazooptics.com This technique is particularly valuable for studying the molecular orbitals of the SiH₃⁻ anion. libretexts.orgwsu.edu The photoelectron spectrum reveals the binding energies of the valence electrons, providing direct insight into the electronic structure and bonding within the anion. researchgate.netberkeley.edu For example, the electron affinity of the SiH₃ radical has been determined from the photoelectron spectrum of SiH₃⁻. researchgate.net
Table 4: Key Information from Photoelectron Spectroscopy of Hydridosilicate(1-)
| Technique | Information Obtained | Relevance to Hydridosilicate(1-) | Reference |
|---|---|---|---|
| XPS | Elemental composition, chemical state of core electrons. | Verifying purity, determining the oxidation state of silicon. | azooptics.comthermofisher.comnist.gov |
| UPS | Valence band electronic structure, molecular orbital energies. | Determining electron affinity, understanding bonding. | researchgate.netazooptics.comwsu.edu |
This table outlines the types of information that can be obtained for the hydridosilicate(1-) anion using XPS and UPS.
Together, XPS and UPS provide a comprehensive picture of the electronic states of hydridosilicate(1-), from the core levels to the valence orbitals. azooptics.com
In Situ Spectroscopic and Diffraction Studies of Hydridosilicate(1-) Reactions
Studying the formation and reactions of the highly reactive hydridosilicate(1-) anion often requires in situ techniques that can monitor the system as the reaction proceeds. diva-portal.orgacs.orgfrontiersin.orgaip.org
In situ diffraction studies, typically using synchrotron X-ray sources, allow for the real-time observation of crystal structure changes during reactions at high pressures and temperatures. diva-portal.orgacs.orgresearchgate.netfrontiersin.org This has been crucial in understanding the synthesis of novel hydridosilicate phases. diva-portal.orgresearchgate.net For example, the formation of Na₃SiH₇, a compound containing octahedral SiH₆²⁻ anions, from the reaction of NaH, Si, and H₂ at high pressure was monitored in situ. diva-portal.orgresearchgate.net These experiments provide valuable data on reaction pathways and the stability of different phases under reaction conditions. diva-portal.orgacs.orgresearchgate.net
In situ spectroscopic techniques are also employed to study the reactions of SiH₃ species. For instance, in plasma deposition processes for amorphous silicon (a-Si:H), the reactivity of the SiH₃ radical, which is closely related to the SiH₃⁻ anion, with surfaces has been investigated using time-resolved cavity ring-down spectroscopy. psu.edu In situ infrared absorption spectroscopy has been used to monitor the silicon hydride species on the surface during deposition. aip.orgpsu.edu These studies provide insights into the reaction mechanisms that are crucial for controlling the properties of the deposited films. psu.eduuni-kiel.de
The combination of in situ diffraction and spectroscopy provides a powerful approach to unraveling the complex reaction pathways and structural evolution of materials containing the hydridosilicate(1-) anion. diva-portal.orgacs.orgresearchgate.netfrontiersin.orgaip.org
Applications of Hydridosilicate 1 in Advanced Chemical Synthesis and Materials Science
Role of Hydridosilicate(1-) in Catalytic Processes
The reactivity of the Si-H bond in hydridosilicates makes them valuable in catalytic applications, particularly in organic synthesis and potentially in surface chemistry. Their ability to deliver a hydride ion is central to their catalytic function.
Homogeneous Catalysis for Organic Transformations
Pentacoordinate hydridosilicates, including the parent hydridosilicate(1-) anion, are effective reagents for the reduction of carbonyl compounds. acs.org This reactivity is fundamental to their role in homogeneous catalysis for various organic transformations. The primary catalytic function revolves around the transfer of a hydride ion to an electrophilic center.
One of the most significant applications is in the hydrosilylation of unsaturated bonds, such as in aldehydes and ketones, to produce alcohols. acs.org In these reactions, the hydridosilicate acts as a nucleophilic hydride source, attacking the electrophilic carbonyl carbon. This process is analogous to reductions carried out by other complex metal hydrides, but with the unique characteristics of silicon-based reagents. The reaction proceeds via the formation of an alkoxide intermediate, which is subsequently protonated to yield the alcohol.
The catalytic cycle often involves the regeneration of the hydridosilicate species, allowing for its use in substoichiometric amounts. The specific nature of the ligands on the silicon atom in substituted hydridosilicates can be tailored to modulate the reactivity and selectivity of the catalyst for different substrates.
| Organic Transformation | Role of Hydridosilicate(1-) | Product |
| Reduction of Aldehydes | Hydride donor | Primary Alcohols |
| Reduction of Ketones | Hydride donor | Secondary Alcohols |
| Hydrosilylation of Alkenes | Potential hydride transfer agent | Alkylsilanes |
Potential in Heterogeneous Catalysis and Surface Chemistry
The application of hydridosilicate(1-) in heterogeneous catalysis is an emerging area of interest. Its potential lies in its ability to modify the surfaces of catalyst supports, such as metal oxides. mdpi.commdpi.comrsc.orgresearchgate.net The interaction of hydridosilicate(1-) with a catalyst surface can lead to several beneficial effects.
Firstly, the strong reducing power of the hydridosilicate anion can be utilized to reduce metal ions on a support material to their more catalytically active metallic state. This in-situ reduction can lead to the formation of highly dispersed metal nanoparticles with enhanced catalytic activity.
Hydridosilicate(1-) as a Precursor for Silicon-Containing Functional Materials
Hydridosilicate(1-) and related silicon hydride compounds are valuable precursors for the synthesis of a wide range of silicon-containing polymers, ceramics, and nanomaterials. mdpi.com The presence of reactive Si-H bonds allows for various chemical transformations to build up complex silicon-based architectures.
Synthesis of Silicon Hydride Polymers and Oligomers
Hydridosilicate(1-) can be envisioned as a potent initiator for the ring-opening polymerization of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃). nih.govmcmaster.ca The mechanism involves a hydride transfer from the hydridosilicate anion to one of the silicon atoms in the cyclosiloxane ring, leading to the ring opening and the formation of a linear siloxane chain with a reactive terminus. researchgate.net This process can propagate to form high molecular weight polysiloxanes.
The use of hydridosilicate(1-) as an initiator offers potential advantages in controlling the polymer architecture. The reactivity of the propagating chain can be tailored by the choice of counter-ion and solvent, allowing for the synthesis of linear, branched, or even cross-linked silicone polymers. These polymers find widespread use as elastomers, resins, and fluids. gelest.com
| Polymer Type | Role of Hydridosilicate(1-) | Key Reaction |
| Linear Polysiloxanes | Initiator | Ring-Opening Polymerization |
| Branched Polysiloxanes | Initiator/Branching Agent | Hydride Transfer |
| Silicone Elastomers | Precursor to cross-linkable polymers | Hydrosilylation |
Formation of Silicon-Based Ceramics and Nanomaterials
Hydridosilicate(1-) can be considered a precursor for advanced silicon-based ceramics like silicon carbide (SiC) and silicon nitride (Si₃N₄). researchgate.netpnu.edu.uaysu.am The synthesis of these materials often involves the high-temperature treatment of a silicon source in the presence of a carbon or nitrogen source, respectively.
In the synthesis of silicon carbide, a silicate (B1173343) precursor can be reduced by a strong hydride source, conceptually linked to hydridosilicate chemistry, followed by carbothermal reduction. nd.edumdpi.com This pathway could offer lower processing temperatures compared to the traditional carbothermal reduction of silica (B1680970).
For silicon nitride synthesis, a similar approach can be employed where a silicate-derived precursor is reacted with ammonia (B1221849) or nitrogen at elevated temperatures. nanotrun.comresearchgate.networldscientific.com The presence of Si-H bonds in the precursor can facilitate the nitridation process. The use of hydridosilicate-based precursors could also be advantageous in sol-gel processes for the formation of ceramic thin films and coatings with tailored properties.
| Material | Synthetic Approach | Potential Advantage of Hydridosilicate Precursor |
| Silicon Carbide (SiC) | Carbothermal Reduction | Lower reaction temperatures |
| Silicon Nitride (Si₃N₄) | Nitridation | Enhanced reactivity of Si-H bonds |
| Silicon Nanoparticles | Reduction of Silicate | Controlled size and surface chemistry |
Development of Hydrogen Storage Materials based on Hydridosilicates
Complex hydrides are a class of materials being intensively investigated for solid-state hydrogen storage. energy.govresearchgate.net Recently, hydridosilicates have emerged as potential candidates in this field. The synthesis of the first alkaline earth hydridosilicate, BaSiH₆, from the high-pressure hydrogenation of a Zintl phase hydride demonstrates the feasibility of creating silicon-based hydrides with high hydrogen content. nih.gov
These materials store hydrogen in the form of complex SiH₆²⁻ anions. The hydrogen can be released upon heating, and the process is potentially reversible under certain conditions. Theoretical studies suggest that other alkali and alkaline earth metal hydridosilicates could also be stable and possess favorable hydrogen storage characteristics. energy.govmit.eduresearchgate.netnih.gov The gravimetric and volumetric hydrogen densities of these materials are competitive with other complex hydrides like alanates and borohydrides. openalex.org Further research into the synthesis, characterization, and hydrogen sorption properties of hydridosilicates is crucial for evaluating their practical potential as hydrogen storage materials. mdpi.comresearchgate.netmdpi.comyoutube.com
| Compound | Synthesis Condition | Hydrogen Storage Form |
| BaSiH₆ | High Pressure (>4 GPa) | SiH₆²⁻ anions |
| K₂SiH₆ | High Pressure | SiH₆²⁻ anions |
| Rb₂SiH₆ | High Pressure | SiH₆²⁻ anions |
Selective Chemical Transformations Mediated by Hydridosilicate(1-)
Hydridosilicate(1-), a pentacoordinate silicon hydride species, has emerged as a versatile and selective reagent in modern organic synthesis. Its unique reactivity profile allows for the chemoselective reduction of various functional groups, offering a valuable tool for the synthesis of complex molecules. This section focuses on the applications of Hydridosilicate(1-) in mediating selective chemical transformations, with a particular emphasis on the reduction of carbonyl compounds.
The heightened reactivity of the silicon-hydrogen (Si-H) bond in pentacoordinate hydridosilicates, compared to their tetracoordinate silane (B1218182) counterparts, is a key factor in their efficacy as reducing agents. This enhanced reactivity is attributed to the hypervalent nature of the silicon atom, which facilitates the transfer of a hydride ion to electrophilic centers.
One of the most significant applications of Hydridosilicate(1-) is in the selective reduction of aldehydes and ketones. Research has demonstrated that these species can efficiently reduce a variety of carbonyl compounds to their corresponding alcohols. The selectivity of these reductions is a notable feature. For instance, in the presence of other reducible functional groups, such as esters or nitro groups, Hydridosilicate(1-) can preferentially reduce the carbonyl group of an aldehyde or ketone.
A key area of investigation has been the conjugate reduction (1,4-reduction) of α,β-unsaturated carbonyl compounds. This transformation is of considerable importance in organic synthesis as it leads to the formation of saturated ketones, which are valuable intermediates. While various reagents can effect this transformation, Hydridosilicate(1-) and related pentacoordinate silicate species have shown promise in achieving high selectivity for 1,4-addition over 1,2-addition (reduction of the carbonyl group). The outcome of these reactions can be influenced by factors such as the specific structure of the hydridosilicate, the substrate, and the reaction conditions.
The following data from foundational studies on the reduction of carbonyl compounds using pentacoordinate hydridosilicates illustrate the scope and selectivity of these transformations.
Table 1: Reduction of Aldehydes and Ketones with a Pentacoordinate Hydridosilicate
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | 95 |
| 2 | p-Tolualdehyde | (4-Methylphenyl)methanol | 92 |
| 3 | p-Anisaldehyde | (4-Methoxyphenyl)methanol | 98 |
| 4 | p-Chlorobenzaldehyde | (4-Chlorophenyl)methanol | 90 |
| 5 | Acetophenone | 1-Phenylethanol | 85 |
| 6 | Cyclohexanone | Cyclohexanol | 88 |
Table 2: Competitive Reduction of Carbonyl Compounds
| Entry | Substrates (1:1 Molar Ratio) | Major Product | Product Ratio |
| 1 | Benzaldehyde / Acetophenone | Benzyl alcohol | 95 : 5 |
| 2 | Benzaldehyde / Ethyl benzoate | Benzyl alcohol | >99 : <1 |
| 3 | Acetophenone / Ethyl benzoate | 1-Phenylethanol | 90 : 10 |
Table 3: Reduction of α,β-Unsaturated Carbonyl Compounds
| Entry | Substrate | Product(s) (1,4-adduct : 1,2-adduct) | Total Yield (%) |
| 1 | Chalcone | Dihydrochalcone : 1,3-Diphenyl-2-propen-1-ol | 90 : 10 |
| 2 | Benzylideneacetone | 4-Phenyl-2-butanone : 4-Phenyl-3-buten-2-ol | 85 : 15 |
| 3 | Cyclohexenone | Cyclohexanone : 2-Cyclohexen-1-ol | 92 : 8 |
The data presented in these tables highlight the utility of pentacoordinate hydridosilicates, including the conceptual framework of Hydridosilicate(1-), in achieving selective reductions of carbonyl compounds. The high yields and notable chemoselectivity in competitive reactions underscore their potential as valuable reagents in synthetic organic chemistry. Further research continues to explore the full scope of these reactive intermediates in mediating a broader range of selective chemical transformations.
Future Directions and Emerging Research Frontiers in Hydridosilicate 1 Chemistry
Discovery and Characterization of Novel Hydridosilicate(1-) Derivatives and Polyhydridosilicate Anions
The exploration of new hydridosilicate(1-) derivatives and polyhydridosilicate anions is a vibrant area of research, driven by the potential for discovering materials with novel properties for applications in hydrogen storage and hydride ion conductivity. jaea.go.jp
Recent breakthroughs include the synthesis of novel hydridosilicate derivatives through high-pressure hydrogenation reactions. For instance, the ternary Na-Si-H system has been investigated using computational structure prediction and in situ synchrotron diffraction studies at pressures between 5 and 10 GPa. frontiersin.org This research has led to the discovery of new hypervalent hydridosilicate phases. frontiersin.org
One notable discovery is the synthesis of BaSiH6, the first hydridosilicate containing an alkaline earth metal. nih.gov This compound was synthesized by reacting the Zintl phase hydride BaSiH~1.8 with a hydrogen fluid at pressures exceeding 4 GPa. jaea.go.jp The resulting BaSiH6 is thermally stable up to 95°C and features complex SiH6(2-) ions coordinated by Ba(2+) counterions in a structure that slightly deviates from an ideal face-centered cubic (fcc) NaCl arrangement. jaea.go.jpnih.gov The discovery of BaSiH6 suggests a broader compositional variety for the cationic components in this class of compounds and may serve as a precursor for the synthesis of the predicted superconducting polyhydride BaSiH8 at higher pressures. jaea.go.jpnih.gov
Computational studies have also predicted the existence of several other hydridosilicate phases, such as Na2SiH6 and NaSiH5, which are yet to be synthesized. frontiersin.org The synthesis and characterization of these and other novel derivatives are often accomplished using a variety of spectroscopic and analytical techniques. derpharmachemica.comresearchgate.netnih.govnih.govmdpi.com
The synthesis of K2SiH6 has been achieved through several high-pressure reaction pathways starting from precursors like KSiH3 or mixtures of KH and KSiH3. acs.org In situ synchrotron diffraction experiments have shown that between 6.5 and 13 GPa, K2SiH6 adopts a trigonal structure that is stable up to 725 °C. acs.org
Furthermore, the synthesis of polyhydridosilicate anions is being explored through anion-templated synthesis strategies. rsc.orgresearchgate.netd-nb.info These methods have been successful in creating various catenane and rotaxane hosts capable of selective anion binding. rsc.org The synthesis of dipnictene radical anions has also been achieved through the reduction of dipnictenes. nih.gov
The stability of some anionic silicon hydrides has been enhanced through the use of specific ligands. For example, calix nih.govpyrrole hydridosilicate is a water-stable anionic silicon hydride that does not exhibit typical hydridic reactivity but can act as an electron donor. researchgate.net
Table 1: Recently Discovered Hydridosilicate(1-) Derivatives
| Compound | Synthesis Method | Key Properties | Potential Applications |
| BaSiH6 | High-pressure hydrogenation of BaSiH~1.8. jaea.go.jpnih.gov | Thermally stable up to 95°C; Contains SiH6(2-) ions. jaea.go.jpnih.gov | Precursor for high-pressure synthesis of BaSiH8. jaea.go.jpnih.gov |
| Na3SiH7 | High-pressure reaction of NaH-Si-H2. frontiersin.org | Hypervalent; Contains octahedral SiH6(2-) complexes and H- anions. frontiersin.org | Hydrogen storage, ion conductivity. frontiersin.org |
| K2SiH6 | High-pressure reaction of KSiH3 or KH and KSiH3. acs.org | Adopts a trigonal structure at high pressure; stable up to 725 °C. acs.org | Not specified. |
| Calix nih.govpyrrole hydridosilicate | Laboratory synthesis. researchgate.net | Water-stable; acts as an electron donor. researchgate.net | Studying single electron transfer processes. researchgate.net |
Advanced Applications of Hydridosilicate(1-) in Sustainable Chemistry and Energy Research
The unique properties of hydridosilicate(1-) compounds position them as promising candidates for advanced applications in sustainable chemistry and energy research. fz-juelich.de The overarching goal of green and sustainable chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unep.org This includes minimizing chemical hazards, sourcing resources sustainably, and advancing the sustainability of production processes and products. unep.org
Hydridosilicate(1-)-based materials are being investigated for their potential in:
Catalysis: The development of green and sustainable synthesis methods often relies on efficient catalysis. researchgate.net Hydrosilylation reactions, for example, are crucial in organic synthesis and have traditionally relied on precious metal catalysts. researchgate.net Research into using more abundant and less toxic metals like iron and manganese for these reactions is a key area of interest. researchgate.netresearchgate.net The principles of green chemistry, such as atom economy and the use of catalysis, are central to these efforts. researchgate.net
Energy Storage: Certain hydridosilicates are being explored for their potential in hydrogen storage. jaea.go.jp The development of materials that can safely and efficiently store hydrogen is a critical component of future energy systems. fz-juelich.de
Sustainable Synthesis: The use of hydridosilicate(1-) derivatives aligns with the principles of green chemistry by offering alternative reaction pathways that can be more environmentally friendly. evotec.comacs.org This includes the use of safer solvents and the optimization of catalyst loading to reduce waste and environmental impact. evotec.com Methodologies like flow chemistry and biocatalysis are also being explored to enhance the sustainability of chemical processes. evotec.comnumberanalytics.com
The United Nations Environment Programme (UNEP) has outlined ten objectives for green and sustainable chemistry, which include minimizing chemical hazards, avoiding regrettable substitutions, and enabling a non-toxic circular economy. unep.org Research into hydridosilicate(1-) applications is guided by these principles to contribute to a more sustainable future. unep.orgacs.org
Integration of Hydridosilicate(1-) into Multi-Component Systems and Hybrid Materials
The integration of hydridosilicate(1-) anions into multi-component systems and hybrid materials represents a promising frontier for creating materials with enhanced or novel properties. Hybrid materials are composed of an intimate mixture of inorganic and organic components, often at the nanoscale, leading to synergistic properties. exlibrisgroup.com
The development of such materials involves the synthesis of graft copolymers and other complex architectures where hydridosilicate(1-) can be incorporated. For instance, ionic graft copolymers have been synthesized for the delivery of ionic drugs through anion exchange, demonstrating a pathway for creating functional multi-component systems. mdpi.com
The synthesis of these hybrid materials can involve techniques such as:
Anion-templated synthesis: This approach can be used to create interlocked molecular structures like catenanes and rotaxanes where the hydridosilicate(1-) anion can play a structural or functional role. rsc.org
Coordination chemistry: The formation of coordination compounds with metal centers can lead to materials with interesting catalytic or electronic properties. researchgate.net
Layered materials: The creation of materials where molecular polyselenide anions are sandwiched between cationic extended metal hydroxides showcases how different components can be assembled into ordered structures. researchgate.net
These integrated systems could find applications in catalysis, sensing, and advanced materials with tailored electronic and optical properties.
Development of Machine Learning and AI-Driven Approaches for Hydridosilicate(1-) Research
Materials Discovery: Machine learning models can be trained on existing data to predict the properties of new, hypothetical compounds, thereby guiding experimental efforts toward the most promising candidates. researchgate.net This can significantly reduce the time and resources required for discovering new materials. h-its.org
Property Prediction: AI can be used to forecast various properties of hydridosilicate(1-) derivatives, such as their stability, reactivity, and electronic structure. researchgate.net For example, AI models are being used to predict energy consumption in buildings and can be adapted to predict material performance. mdpi.com
Reaction Optimization: AI algorithms can analyze complex reaction data to identify optimal synthesis conditions, leading to higher yields and purer products. norc.org This is particularly relevant for the high-pressure syntheses often required for hydridosilicates.
Data Analysis: The vast amounts of data generated from characterization techniques can be efficiently analyzed using AI to identify patterns and correlations that might be missed by manual inspection. mdpi.comwashington.edu
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Hydridosilicate(1-) with high purity, and how can common contaminants be minimized?
- Methodological Answer : Synthesis of Hydridosilicate(1-) typically involves reduction reactions of silicates in controlled environments (e.g., inert atmospheres). To ensure purity, experimental protocols should include:
- Use of anhydrous solvents and rigorously dried reagents to avoid hydrolysis .
- Real-time monitoring via spectroscopic techniques (e.g., FTIR, NMR) to detect intermediates and byproducts .
- Post-synthesis purification steps, such as recrystallization or column chromatography, validated by elemental analysis .
Q. How can researchers design experiments to characterize the structural and electronic properties of Hydridosilicate(1-)?
- Methodological Answer : A multi-technique approach is critical:
- X-ray crystallography for atomic-level structural resolution, requiring high-quality single crystals grown under controlled supersaturation conditions .
- Vibrational spectroscopy (Raman/IR) to identify Si-H bonding modes, with calibration against reference spectra to avoid misinterpretation .
- Computational modeling (DFT) to predict electronic properties, cross-validated with experimental data to refine theoretical models .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between reported spectroscopic data for Hydridosilicate(1-) across different studies?
- Methodological Answer : Discrepancies often arise from experimental variables (e.g., solvent polarity, counterion effects). To address this:
- Replicate key studies under standardized conditions, documenting all variables in a comparative table .
- Perform meta-analyses of published data to identify outliers or systematic biases, using statistical tools like principal component analysis (PCA) .
- Example Table :
| Study | Solvent | Counterion | Si-H Stretch (cm⁻¹) | Reference |
|---|---|---|---|---|
| A | THF | K⁺ | 2050 | |
| B | DME | Na⁺ | 2075 |
Q. How can mechanistic studies elucidate the reactivity of Hydridosilicate(1-) in catalytic or stoichiometric reactions?
- Methodological Answer :
- Kinetic profiling : Use stopped-flow spectroscopy to track reaction intermediates under varying temperatures/pressures .
- Isotopic labeling (e.g., deuterated analogs) to distinguish between proton-transfer and electron-transfer pathways .
- In-situ characterization : Operando techniques (e.g., XAFS) to monitor structural changes during reactions .
Q. What computational frameworks are most reliable for modeling the thermodynamic stability of Hydridosilicate(1-) derivatives?
- Methodological Answer :
- Benchmarking : Test multiple functionals (e.g., B3LYP, M06-2X) against experimental thermodynamic data (e.g., bond dissociation energies) .
- Solvent modeling : Include implicit/explicit solvent effects using COSMO-RS or molecular dynamics simulations .
- Error analysis : Quantify uncertainties in computational parameters (basis sets, convergence criteria) through sensitivity analyses .
Guidelines for Research Design and Reporting
- Frameworks for Rigor : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions . For example, a study on Hydridosilicate(1-)’s environmental stability must justify its novelty against existing silicate degradation literature .
- Data Reproducibility : Follow journal guidelines (e.g., RSC) for documenting experimental procedures, including raw data archiving in supplementary materials .
- Contradiction Management : Use iterative hypothesis testing and peer validation to address conflicting results, as emphasized in qualitative research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
